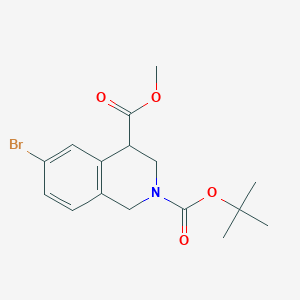
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation, cycloalkylation, and intramolecular cyclization reactions. For instance, compounds similar in structure have been synthesized by refluxing with phosphorus oxychloride, followed by reactions with thiourea and subsequent cycloalkylation in methanol under reflux conditions in the presence of sodium methoxide (Gaby et al., 2003). Additionally, novel classes of compounds have been synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, involving regiospecific conversion of ester functionalities to acid, followed by an intramolecular cyclization to form a fused pyridazinone skeleton (Koza et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the presence of intra- and intermolecular hydrogen bonding, which plays a significant role in stabilizing the molecular structure. For example, compounds have been characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, establishing six-membered hydrogen-bonded rings and leading to the formation of centrosymmetric dimers (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactions of related compounds involve various functional group transformations, including nucleophilic substitution reactions and cycloalkylation. These transformations significantly affect the chemical properties of the compounds, enabling them to undergo further chemical modifications and reactions (Gaby et al., 2003).
Applications De Recherche Scientifique
1. Therapeutic Potential
Compounds related to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their therapeutic potential. For instance, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, underlining its relevance as a therapeutic agent (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
2. Anticancer Activity
Several studies have demonstrated the anticancer properties of compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For instance, piperazine-2,6-dione derivatives, including those with furan-2-yl groups, showed significant anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
3. Antimicrobial and Antifungal Effects
Research has highlighted the antimicrobial and antifungal capabilities of compounds akin to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For example, certain derivatives displayed notable antibacterial and antifungal activities, offering prospects for their application in treating infectious diseases (Patel, Agravat, & Shaikh, 2011).
4. Antiviral and Antitubercular Agents
Compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their antiviral and antitubercular properties. These findings open up avenues for the development of new medications targeting specific viral diseases and tuberculosis (Gan et al., 2010).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-19-7-5-16(14-20(19)29-2)15-22(27)26-11-9-25(10-12-26)21-8-6-17(23-24-21)18-4-3-13-30-18/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTBVXSOBJUTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

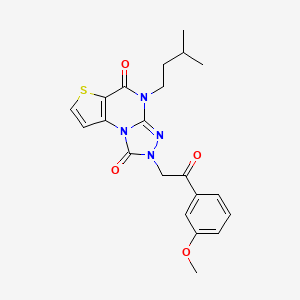
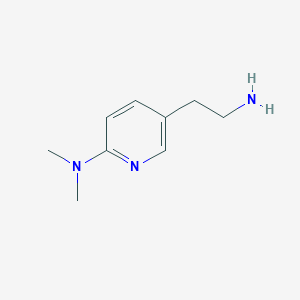

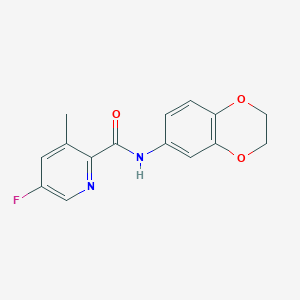
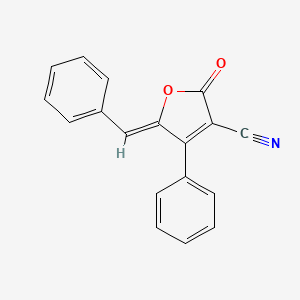
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)
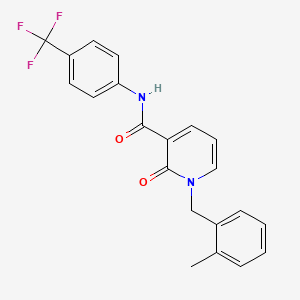
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)
